N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide

Lipophilicity Cell Permeability ADME Optimization

Sourcing phenylsulfanyl acetamides with reproducible physicochemical profiles is critical for hit-to-lead campaigns. This N-(4-ethylphenyl) derivative eliminates batch variability from in-house synthesis. Its elevated logP (4.25) vs methyl analog (3.77) enhances passive diffusion, while TPSA of 23.1 Ų supports CNS penetration. - Calculated logP: 4.25 (optimized for lipid bilayer permeability) - TPSA: 23.1 Ų (optimal for blood-brain barrier transit) - Purity: ≥95% - ready for HTS libraries & phenotypic cancer screens

Molecular Formula C16H17NOS
Molecular Weight 271.4 g/mol
Cat. No. B5221252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide
Molecular FormulaC16H17NOS
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
InChIInChI=1S/C16H17NOS/c1-2-13-8-10-14(11-9-13)17-16(18)12-19-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18)
InChIKeyJLTMLLBJRJDJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide Physicochemical Profile


N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide is an arylthioacetamide derivative with the molecular formula C16H17NOS and a molecular weight of 271.38 g/mol . This screening compound features a para‑ethyl substituted N‑phenyl ring and a phenylsulfanyl acetamide moiety, resulting in a calculated logP of 4.25 and a topological polar surface area (TPSA) of 23.1 Ų . These properties place it within a favorable range for cell permeability and CNS penetration potential in early‑stage drug discovery campaigns.

Permeability

Favorable lipophilicity range supports cell membrane diffusion studies

CNS potential

Low TPSA within reported CNS-penetrant space for early hit profiling

Procurement

Ready-to-screen format reduces in-house synthesis and purification effort

Why N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide Cannot Be Replaced


Minor modifications to the N‑aryl ring of phenylsulfanyl acetamides can profoundly alter lipophilicity, target engagement, and off‑target profiles. Replacing the para‑ethyl group with hydrogen, methyl, or chloro substituents changes the compound's logP and polar surface area, which in turn affects cellular permeability, solubility, and metabolic stability [1]. Such physicochemical differences render cross‑compound extrapolation unreliable; a validated hit requires the exact structure to reproduce binding kinetics and selectivity profiles [1].

Altering the para‑ethyl substituent changes logP, TPSA, and metabolic stability, which may shift permeability and target engagement profiles.

Cross‑compound extrapolation is unreliable; even minor ring modifications can alter binding kinetics and selectivity.

Validated hit reproducibility requires the exact structure; analogs with different N‑aryl substitution may not reproduce reported profiles.

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide vs. Closest Analogs


Lipophilicity vs. Methyl Analog

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide exhibits a calculated logP of 4.25, compared to a predicted logP of approximately 3.77 for the N-(4-methylphenyl) analog . This difference in lipophilicity can influence passive membrane diffusion and distribution in lipid‑rich tissues.

Lipophilicity vs. Methyl Analog
Cross-study comparable
Δ logP ≈ +0.48
Supports cell permeability differentiation
Target logP 4.25 (calculated) vs. methyl analog ~3.77 (predicted). Context-dependent.
Lipophilicity Cell Permeability ADME Optimization

Polar Surface Area vs. Chloro Analog

The target compound possesses a topological polar surface area (TPSA) of 23.1 Ų, whereas the N-(4-chlorophenyl) analog is predicted to have a TPSA of approximately 28.5 Ų . A lower TPSA is generally associated with improved passive diffusion across the blood‑brain barrier.

Polar Surface Area vs. Chloro Analog
Class-level inference
Target TPSA: 23.1 Ų vs. chloro analog: ~28.5 Ų Δ TPSA ≈ -5.4 Ų
Reported CNS penetration context
Predicted analog values based on class-level model. Data to verify experimentally.
Polar Surface Area Blood‑Brain Barrier Penetration Physicochemical Optimization

Purity and Batch Consistency Advantage

The commercially sourced N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide (ChemDiv Y030-6786) is supplied as a screening compound with a minimum purity specification of 95% (typically >98% by HPLC) . In contrast, in‑house synthesis of the N‑phenyl analog (N‑phenyl‑2‑(phenylsulfanyl)acetamide) often results in variable yields (45‑70%) and requires additional purification steps to achieve comparable purity [1].

Purity & Batch Consistency
Head-to-head
≥95% purity (vendor), ready-to-screen
Reduces assay variability vs. in-house synthesis
Published synthesis of N-phenyl analog yields 45–70%, purity ~90–95% after column. Source review.
Compound Purity Reproducibility Screening‑Ready Quality

N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide: Early Discovery Applications


Intracellular Target Engagement in Cancer Cells

The elevated logP (4.25) compared to the methyl analog (3.77) suggests enhanced passive diffusion across lipid bilayers, making this compound particularly suitable for phenotypic screens in cancer cell lines where robust intracellular exposure is required .

CNS-Penetrant Hit Expansion

With a low TPSA of 23.1 Ų, N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide lies within the optimal range for blood‑brain barrier penetration. It is a logical choice for hit‑to‑lead campaigns targeting CNS disorders such as Alzheimer‘s or Parkinson’s disease .

Batch Reproducibility for HTS Campaigns

The commercial availability of this compound with defined purity (≥95%) eliminates the variability and labor associated with in‑house synthesis of phenylsulfanyl acetamide analogs. This makes it an ideal candidate for HTS libraries where consistent, ready‑to‑screen material is essential for reliable primary hit identification [1].

Application
Selection Property
Validation Focus
Intracellular target engagement studies
Favorable lipophilicity for membrane diffusion
Cell permeability assay validation
CNS hit-to-lead campaigns
Low TPSA within reported CNS-penetrant space
BBB penetration models / PAMPA-BBB
HTS library integration
Consistent commercial purity (≥95%)
Lot-to-lot reproducibility in primary screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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